molecular formula C11H10N2O2 B1415357 3,7-Dimethylquinoxaline-2-carboxylic acid CAS No. 2168971-76-2

3,7-Dimethylquinoxaline-2-carboxylic acid

Cat. No. B1415357
CAS RN: 2168971-76-2
M. Wt: 202.21 g/mol
InChI Key: KZGOWXOXYCJSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethylquinoxaline-2-carboxylic acid (3,7-DMQC) is a synthetic organic compound that has been studied extensively for its unique properties in recent years. It is a heterocyclic aromatic compound with a quinoxaline ring structure, and its chemical formula is C9H8N2O2. 3,7-DMQC has been found to have a wide range of applications in scientific research, including as a biochemical reagent, as a molecular probe for drug delivery, and as a potential therapeutic agent for various diseases.

Scientific Research Applications

Biological Research

In biological research, 3,7-Dimethylquinoxaline-2-carboxylic acid is utilized for its potential in studying cellular processes due to its structural similarity to naturally occurring quinoxalines in biological systems. It can serve as a precursor for synthesizing more complex quinoxaline derivatives that interact with DNA or proteins, providing insights into molecular interactions and mechanisms .

Chemistry and Synthesis

Chemists value this compound for its versatility in synthetic applications. It acts as a building block for creating a wide range of quinoxaline derivatives. These derivatives are crucial in developing new materials, catalysts, and chemical sensors due to their stability and electronic properties .

Medicine

3,7-Dimethylquinoxaline-2-carboxylic acid: plays a significant role in medicinal chemistry. It’s a key intermediate in synthesizing various pharmaceuticals, including antibiotics and antiviral drugs. Its derivatives exhibit a broad spectrum of biological activities, making them valuable for drug discovery and development .

Environmental Science

Environmental scientists use this compound to develop analytical methods for detecting quinoxaline derivatives in environmental samples. These methods are essential for monitoring pollutants and understanding their impact on ecosystems .

Materials Science

In materials science, 3,7-Dimethylquinoxaline-2-carboxylic acid contributes to the development of novel materials. Its derivatives can be incorporated into polymers or coatings to enhance their properties, such as thermal stability and electrical conductivity .

Pharmacology

The pharmacological applications of 3,7-Dimethylquinoxaline-2-carboxylic acid are vast. It’s used to create compounds with potential therapeutic effects against various diseases. Its role in developing new treatments for conditions like cancer, diabetes, and infectious diseases is particularly noteworthy .

properties

IUPAC Name

3,7-dimethylquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-3-4-8-9(5-6)13-10(11(14)15)7(2)12-8/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGOWXOXYCJSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethylquinoxaline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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